2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396581-79-5
VCID: VC11900493
InChI: InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2
SMILES: C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F
Molecular Formula: C15H17F4NO3
Molecular Weight: 335.29 g/mol

2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1396581-79-5

Cat. No.: VC11900493

Molecular Formula: C15H17F4NO3

Molecular Weight: 335.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide - 1396581-79-5

Specification

CAS No. 1396581-79-5
Molecular Formula C15H17F4NO3
Molecular Weight 335.29 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Standard InChI InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2
Standard InChI Key XTSPDZZNUHNKRS-UHFFFAOYSA-N
SMILES C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F
Canonical SMILES C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Identity

  • Molecular Formula: C₁₅H₁₇F₄NO₃

  • Molecular Weight: 335.29 g/mol

  • IUPAC Name: 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

  • SMILES: C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F

  • InChIKey: XTSPDZZNUHNKRS-UHFFFAOYSA-N .

Structural Components

The compound integrates three key functional groups:

  • Trifluoroethyl Group (CF₃CH₂): Enhances metabolic stability and lipophilicity, common in agrochemicals and CNS-targeting drugs .

  • 2-Fluorophenoxy Moiety: The fluorine atom improves electronegativity and binding affinity, often seen in kinase inhibitors .

  • Oxan-4-yl (Tetrahydropyran) Ring: Contributes to conformational rigidity and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1–2.5Computational models
SolubilityLow in water; soluble in DMSOExperimental analogs

Synthesis and Optimization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous acetamides are synthesized via:

  • Amide Coupling: Reacting 2-(2-fluorophenoxy)acetic acid with N-(oxan-4-yl)-2,2,2-trifluoroethylamine using HATU or EDCI .

  • Stepwise Functionalization:

    • Introduction of the oxane ring via nucleophilic substitution.

    • Trifluoroethylation using trifluoroethyl bromide under basic conditions .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Amide bond formationHATU, DIPEA, DCM, 25°C, 12h65–78
TrifluoroethylationCF₃CH₂Br, K₂CO₃, DMF, 80°C, 6h52

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane).

  • Spectroscopy:

    • ¹⁹F NMR: Peaks at δ -70 to -72 ppm (CF₃) and -110 ppm (Ar-F) .

    • MS (ESI+): m/z 336.1 [M+H]⁺.

Compound ClassTarget/ActivityIC₅₀/EC₅₀Reference
Trifluoroethyl acetamidesGABA-gated chloride channels0.02 µM
Fluorophenoxy derivativesMenin-MLL interaction1.5 µM

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: High permeability (Caco-2 assay) due to lipophilic groups.

  • Metabolism: Predicted CYP3A4/2D6 oxidation sites via in silico models .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg (rat, oral) for related acetamides .

  • Mutagenicity: Negative in Ames test analogs .

Research Implications and Future Directions

Knowledge Gaps

  • Target Identification: No published data on specific protein targets.

  • In Vivo Efficacy: Requires validation in disease models.

Recommended Studies

  • Kinase Profiling: Screen against panels (e.g., PKIS) to identify inhibitory activity.

  • Formulation Development: Explore nanoemulsions to address solubility limitations.

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